

# An In-Depth Technical Guide to 3,5-Dimethoxybenzonitrile (CAS: 19179-31-8)

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## Compound of Interest

Compound Name: 3,5-Dimethoxybenzonitrile

Cat. No.: B100136

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3,5-Dimethoxybenzonitrile**, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data for characterization. Furthermore, this guide explores its role as a building block in the synthesis of biologically active molecules, providing researchers and drug development professionals with a thorough resource for its application.

## Introduction

**3,5-Dimethoxybenzonitrile**, also known as 1-cyano-3,5-dimethoxybenzene, is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a nitrile group. This substitution pattern imparts enhanced solubility and specific reactivity, making it a valuable intermediate in the synthesis of complex molecules.<sup>[1]</sup> Its ability to participate in various chemical transformations allows for the construction of diverse molecular architectures, which is of particular interest in the fields of medicinal chemistry and materials science.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physical and chemical properties of **3,5-Dimethoxybenzonitrile** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of **3,5-Dimethoxybenzonitrile**

Property	Value	Reference(s)
CAS Number	19179-31-8	[3]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	[4]
Molecular Weight	163.17 g/mol	[3]
Appearance	Off-white crystalline powder	[2]
Melting Point	87-89 °C	[3]
Purity	≥ 99% (HPLC)	[2]
Synonyms	1-Cyano-3,5-dimethoxybenzene, 3,5-Dimethoxybenzenecarbonitrile	[5]
InChI	1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3	[3]
InChIKey	NVTHWSJNXVDIKR-UHFFFAOYSA-N	[3]
SMILES	<chem>COC1=CC(=CC(=C1)C#N)OC</chem>	[4]
Storage	Store at 0 - 8 °C	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **3,5-Dimethoxybenzonitrile**. The following tables summarize the expected and reported spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>1</sup>H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.7	t (J ≈ 2.3 Hz)	1H	H-4
~6.6	d (J ≈ 2.3 Hz)	2H	H-2, H-6
~3.8	s	6H	2 x -OCH <sub>3</sub>

Table 3: <sup>13</sup>C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~161	C-3, C-5
~118	-CN
~114	C-1
~108	C-2, C-6
~106	C-4
~56	-OCH <sub>3</sub>

Note: Predicted values are based on computational models and comparison with similar structures. Experimental values may vary slightly depending on the solvent and instrument.

## Infrared (IR) Spectroscopy

The IR spectrum of **3,5-Dimethoxybenzonitrile** is characterized by the following key absorption bands.

Table 4: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230	Strong	C≡N stretching
~2950-2850	Medium	C-H stretching (methoxy)
~1600, ~1470	Medium-Strong	C=C stretching (aromatic)
~1200-1000	Strong	C-O stretching (methoxy)
~830	Strong	C-H bending (aromatic)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **3,5-Dimethoxybenzonitrile** would be expected to show a molecular ion peak [M]<sup>+</sup> at m/z 163, corresponding to its molecular weight.

Table 5: Expected Mass Spectrometry Fragmentation

m/z	Fragment
163	[M] <sup>+</sup>
148	[M - CH <sub>3</sub> ] <sup>+</sup>
132	[M - OCH <sub>3</sub> ] <sup>+</sup>
120	[M - CH <sub>3</sub> - CO] <sup>+</sup>

## Synthesis and Experimental Protocols

**3,5-Dimethoxybenzonitrile** can be synthesized through several routes. The most common laboratory-scale synthesis involves the dehydration of the corresponding aldoxime, which is prepared from 3,5-dimethoxybenzaldehyde.

### Synthesis of 3,5-Dimethoxybenzonitrile from 3,5-Dimethoxybenzaldehyde

This two-step synthesis involves the formation of an oxime intermediate followed by its dehydration to the nitrile.



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### Synthesis of **3,5-Dimethoxybenzonitrile**.

#### Step 1: Synthesis of (E)-3,5-Dimethoxybenzaldehyde oxime

This protocol is adapted from a known procedure for a similar compound.[6]

- Materials:

- 3,5-Dimethoxybenzaldehyde
- Hydroxylamine hydrochloride
- Sodium hydroxide
- Ethanol
- Water

- Procedure:

- Dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
- Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water to the flask.
- Heat the mixture under reflux until the reaction is complete (monitor by TLC).
- Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
- Add water to the residue to precipitate the product.
- Collect the precipitate by filtration, wash with water, and dry under vacuum.

- The crude product can be recrystallized from ethanol to yield colorless crystals of (E)-3,5-Dimethoxybenzaldehyde oxime.[6]

## Step 2: Dehydration of (E)-3,5-Dimethoxybenzaldehyde oxime to **3,5-Dimethoxybenzonitrile**

This is a general procedure for the dehydration of aldoximes.

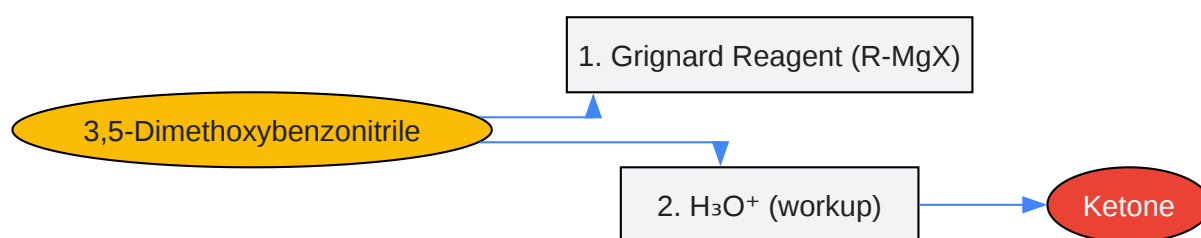
- Materials:
  - (E)-3,5-Dimethoxybenzaldehyde oxime
  - Acetic anhydride
  - Sodium acetate (optional, as catalyst)
- Procedure:
  - In a round-bottom flask, combine (E)-3,5-Dimethoxybenzaldehyde oxime (1 equivalent) and acetic anhydride (2-3 equivalents).
  - Optionally, a catalytic amount of anhydrous sodium acetate can be added.
  - Heat the mixture to reflux for 1-2 hours.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Cool the reaction mixture and pour it slowly into ice-water with stirring to hydrolyze the excess acetic anhydride.
  - The product will precipitate as a solid. Collect the solid by filtration.
  - Wash the solid thoroughly with water and then with a dilute sodium bicarbonate solution to remove any residual acetic acid.
  - Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

# Chemical Reactivity and Applications in Drug Development

The nitrile group of **3,5-Dimethoxybenzonitrile** is a versatile functional group that can undergo a variety of transformations, making it a valuable building block in organic synthesis.

## Reaction with Grignard Reagents

The reaction of nitriles with Grignard reagents, followed by acidic hydrolysis, is a classic method for the synthesis of ketones.



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Grignard reaction with a nitrile.

Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-one (Hypothetical)

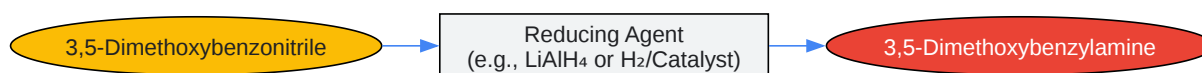
This is a general protocol for the reaction of a benzonitrile with a Grignard reagent.

- Materials:
  - **3,5-Dimethoxybenzonitrile**
  - Magnesium turnings
  - Ethyl bromide
  - Anhydrous diethyl ether or THF
  - Aqueous ammonium chloride solution (saturated)

- Procedure:
  - Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare ethylmagnesium bromide by reacting magnesium turnings (1.2 equivalents) with ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
  - Reaction: Cool the Grignard solution in an ice bath. Add a solution of **3,5-Dimethoxybenzonitrile** (1 equivalent) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.
  - Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
  - Extract the product into diethyl ether.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - The crude ketone can be purified by column chromatography or distillation.

## Reduction to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation.



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